molecular formula C10H9NO4 B8722579 Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate

Ethyl 2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate

Cat. No. B8722579
M. Wt: 207.18 g/mol
InChI Key: IGZWHQJAINSYBQ-UHFFFAOYSA-N
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Patent
US07919504B2

Procedure details

Methyl 4-amino-3-hydroxybenzoate (1.23 g, 7.36 mmol) (commercially available from Pfaltz & Bauer Chemicals Catalog (Order Number A22677)) and 1,1′-carbonyldiimidazole (1.19 g, 7.36 mmol) in 20 mL THF were heated by microwave at 100° C. for 10 minutes. The reaction mixture was used directly for next step. LCMS (API-ES) m/z: 194 (M+H+).
Name
Methyl 4-amino-3-hydroxybenzoate
Quantity
1.23 g
Type
reactant
Reaction Step One
[Compound]
Name
A22677
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[OH:12].[C:13](N1C=CN=C1)(N1C=CN=C1)=[O:14].[CH2:25]1COCC1>>[O:14]=[C:13]1[NH:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([O:8][CH2:9][CH3:25])=[O:7])=[CH:4][C:3]=2[O:12]1

Inputs

Step One
Name
Methyl 4-amino-3-hydroxybenzoate
Quantity
1.23 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)O
Name
A22677
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.19 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C1OC2=C(N1)C=CC(=C2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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